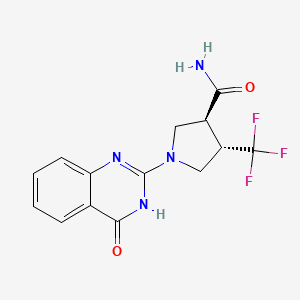![molecular formula C13H21N3O2 B7356781 4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356781.png)
4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one, also known as S-adenosyl-L-homocysteine hydrolase inhibitor or SAHH inhibitor, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
SAHH inhibitor works by inhibiting the activity of 4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one-homocysteine hydrolase, an enzyme that plays a critical role in the regulation of cellular methylation. By inhibiting the activity of this enzyme, SAHH inhibitor disrupts the methylation cycle, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
SAHH inhibitor has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth and proliferation of cancer cells, SAHH inhibitor has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, SAHH inhibitor has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of SAHH inhibitor for lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. Additionally, SAHH inhibitor has been found to have a low toxicity profile, making it a safe candidate for further study. However, one of the limitations of SAHH inhibitor is its relatively low potency, which may limit its effectiveness as a cancer treatment.
Future Directions
There are a number of future directions for the study of SAHH inhibitor. One potential direction is the development of more potent SAHH inhibitors, which may be more effective in the treatment of cancer. Additionally, SAHH inhibitor may be studied for its potential applications in the treatment of other diseases, such as viral infections and inflammatory diseases. Finally, SAHH inhibitor may be studied in combination with other drugs, in order to enhance its effectiveness as a cancer treatment.
Synthesis Methods
SAHH inhibitor can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound. The most common method for synthesizing SAHH inhibitor is chemical synthesis, which involves the use of various reagents and solvents.
Scientific Research Applications
SAHH inhibitor has been studied for its potential applications in scientific research, particularly in the field of cancer research. SAHH inhibitor has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. Additionally, SAHH inhibitor has been studied for its potential applications in the treatment of viral infections, such as HIV and hepatitis C.
properties
IUPAC Name |
4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9-7-12(17)15-13(14-9)10(2)16(3)8-11-5-4-6-18-11/h7,10-11H,4-6,8H2,1-3H3,(H,14,15,17)/t10?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLWNOZXUQBEBP-DTIOYNMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)N(C)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)C(C)N(C)C[C@@H]2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356700.png)
![4-ethyl-2-[6-[2-hydroxypropyl(methyl)amino]pyridin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7356705.png)

![2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356717.png)
![2-[1-[2-(2,4-difluorophenyl)morpholin-4-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356721.png)
![2-[[6-azaspiro[2.5]octan-2-yl(thiophen-3-ylmethyl)amino]methyl]-4-ethyl-1H-pyrimidin-6-one;hydrochloride](/img/structure/B7356728.png)
![Methyl 2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate](/img/structure/B7356729.png)
![3-[2-[(E)-2-(2-tert-butyl-1,3-thiazol-5-yl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356749.png)
![1-[2-[ethyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B7356759.png)
![(1S,3R)-3-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid](/img/structure/B7356760.png)
![3-[1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356776.png)
![4-methyl-2-[1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356779.png)
![2-[1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356788.png)
![2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide](/img/structure/B7356806.png)